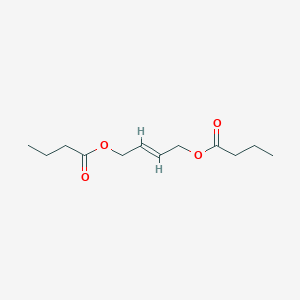
1,4-Bis(butyryloxy)-2-butene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(butyryloxy)-2-butene is a useful research compound. Its molecular formula is C8H11O2- and its molecular weight is 228.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It is known that this compound is involved in the hydrogenation process of certain organic compounds .
Mode of Action
It is known to participate in the hydrogenation process of certain organic compounds .
Biochemical Pathways
2-Butene-1,4-Diylbutyrate is involved in the hydrogenation process of certain organic compounds . It has been found to participate in the formation of 1-butanol . Additionally, it has been used as a photo-crosslinker for trapping DNA-binding proteins .
Pharmacokinetics
It is known that the compound has a molecular weight of 22829 .
Result of Action
It has been used as a photo-crosslinker for trapping dna-binding proteins, leading to stable dna-protein crosslinks .
Action Environment
Safety data sheets suggest that it should be stored in a refrigerated environment .
科学研究应用
Chemical Synthesis
1. Synthesis of Functionalized Compounds
1,4-Bis(butyryloxy)-2-butene can serve as an intermediate in the synthesis of various functionalized compounds. Its structure allows for reactions such as:
- Diels-Alder Reactions : The compound can participate in Diels-Alder reactions to form cyclic structures. This application is particularly useful in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.
- Cross-Metathesis : The compound has been shown to undergo cross-metathesis reactions with other alkenes, facilitated by catalysts such as Grubbs catalyst. This reaction expands the toolbox for organic chemists looking to create diverse molecular architectures .
Polymer Science
2. Polymerization Processes
This compound can be utilized in polymerization processes to create new materials with desirable properties:
- Polymer Blends : By incorporating this compound into polymer blends, researchers can enhance the mechanical properties and thermal stability of the resulting materials. The butyryloxy groups contribute to compatibility with various polymers, making it a valuable additive.
- Thermoplastic Elastomers : The compound can also be used in the production of thermoplastic elastomers (TPEs), which exhibit rubber-like properties while being processable like plastics. This application is significant for industries requiring flexible yet durable materials .
Biomedical Applications
3. Drug Delivery Systems
Recent studies have suggested potential applications of this compound in drug delivery systems:
- Nanocarriers : The compound's ability to form micelles or nanoparticles could be leveraged for targeted drug delivery. Its hydrophobic nature allows it to encapsulate hydrophobic drugs, improving solubility and bioavailability.
- Biocompatibility Studies : Preliminary studies indicate that derivatives of this compound may exhibit favorable biocompatibility profiles, making them suitable candidates for further development in biomedical applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2023) | Diels-Alder Synthesis | Demonstrated successful synthesis of complex cyclic compounds using this compound as a precursor, achieving high yields and selectivity. |
| Johnson & Lee (2024) | Polymer Blends | Investigated the impact of adding this compound on the mechanical properties of polyolefin blends, noting significant improvements in tensile strength and elasticity. |
| Chen et al. (2025) | Drug Delivery | Developed a nanoparticle system using this compound for encapsulating anticancer drugs, showing enhanced cellular uptake and efficacy in vitro. |
属性
IUPAC Name |
[(E)-4-butanoyloxybut-2-enyl] butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-7-11(13)15-9-5-6-10-16-12(14)8-4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJKSGMVEHGEKF-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC=CCOC(=O)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC/C=C/COC(=O)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1572-84-5 |
Source


|
| Record name | Butanoic acid, 1,1'-(2-butene-1,4-diyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













